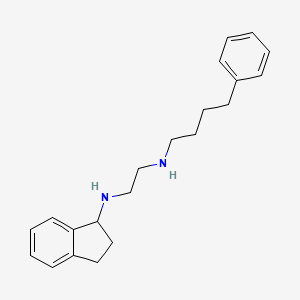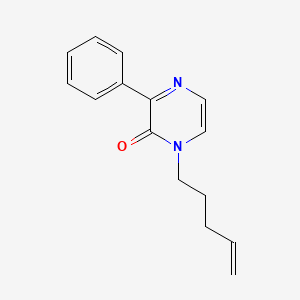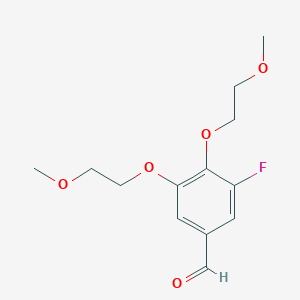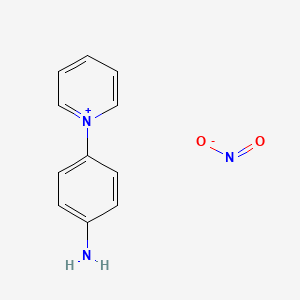![molecular formula C28H62N2O3Si B12575350 N-[24-(Trimethoxysilyl)tetracosyl]methanediamine CAS No. 188548-63-2](/img/structure/B12575350.png)
N-[24-(Trimethoxysilyl)tetracosyl]methanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[24-(Trimethoxysilyl)tetracosyl]methanediamine is a specialized organosilane compound characterized by the presence of a long alkyl chain and a trimethoxysilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[24-(Trimethoxysilyl)tetracosyl]methanediamine typically involves the reaction of a long-chain alkylamine with a trimethoxysilane derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. Common solvents used in this synthesis include toluene or hexane, and the reaction may be catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[24-(Trimethoxysilyl)tetracosyl]methanediamine undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, forming silanols.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous or humid environments.
Condensation: Catalyzed by acids or bases, often in the presence of heat.
Substitution: Requires suitable electrophiles and may be catalyzed by acids or bases.
Major Products
Hydrolysis: Produces silanols and methanol.
Condensation: Forms siloxane networks.
Substitution: Yields substituted amine derivatives.
Scientific Research Applications
N-[24-(Trimethoxysilyl)tetracosyl]methanediamine has a wide range of applications in scientific research:
Materials Science: Used as a surface modifier to enhance the properties of materials such as polymers and composites.
Biology: Employed in the functionalization of biomolecules for improved stability and bioactivity.
Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical coatings.
Industry: Utilized in the production of adhesives, sealants, and coatings to improve adhesion and durability.
Mechanism of Action
The mechanism of action of N-[24-(Trimethoxysilyl)tetracosyl]methanediamine involves the interaction of its functional groups with various molecular targets. The trimethoxysilyl group can form strong bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. The long alkyl chain provides hydrophobic properties, which can influence the compound’s interaction with other molecules and surfaces.
Comparison with Similar Compounds
Similar Compounds
- N-(Trimethoxysilylpropyl)ethylenediamine triacetic acid trisodium salt
- 3-(Trimethoxysilyl)propylamine
- N-(Trimethoxysilylpropyl)diethylenetriamine
Uniqueness
N-[24-(Trimethoxysilyl)tetracosyl]methanediamine is unique due to its long alkyl chain, which imparts distinct hydrophobic properties and enhances its ability to modify surfaces. This differentiates it from other organosilanes that may have shorter alkyl chains or different functional groups, leading to varied applications and properties.
Properties
CAS No. |
188548-63-2 |
|---|---|
Molecular Formula |
C28H62N2O3Si |
Molecular Weight |
502.9 g/mol |
IUPAC Name |
N'-(24-trimethoxysilyltetracosyl)methanediamine |
InChI |
InChI=1S/C28H62N2O3Si/c1-31-34(32-2,33-3)27-25-23-21-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22-24-26-30-28-29/h30H,4-29H2,1-3H3 |
InChI Key |
SMTVLVIPDKNSIS-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCCCCCCCCCCCCCCCCCCCCCCNCN)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,4,5-Tris[(S)-3,7-dimethyloctyloxy]aniline](/img/structure/B12575298.png)
![Acetamide,N-cyclohexyl-2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12575302.png)
![Ethanone, 1-(4-methyl[1,1'-biphenyl]-3-yl)-](/img/structure/B12575304.png)
![4-Bromo-3-[hydroxy(4-nitrophenyl)methyl]but-3-en-2-one](/img/structure/B12575306.png)


![3-(1-Piperidinylmethyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12575329.png)


![4,4'-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid](/img/structure/B12575338.png)
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}decanamide--hydrogen chloride (1/1)](/img/structure/B12575362.png)
